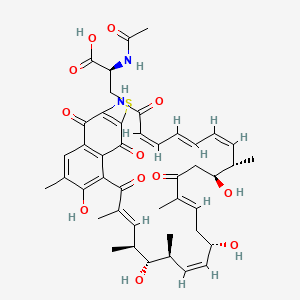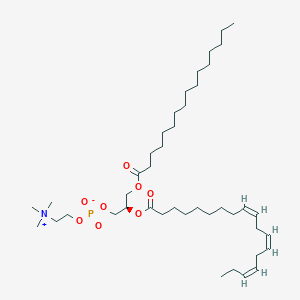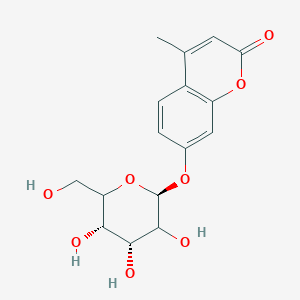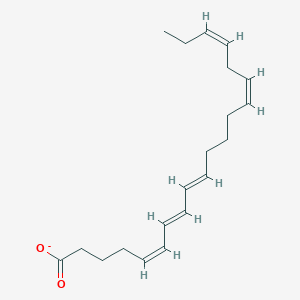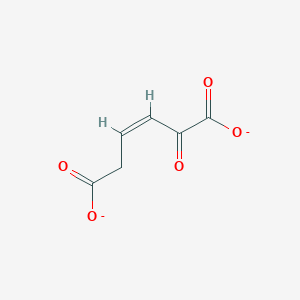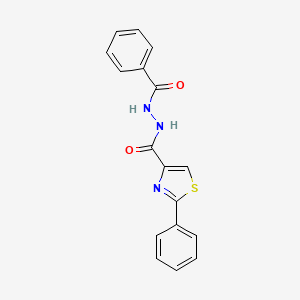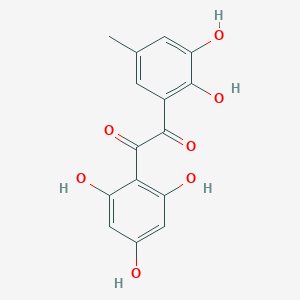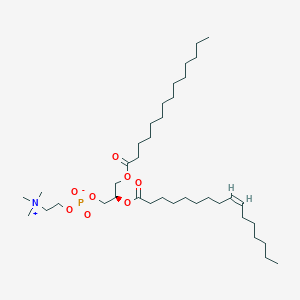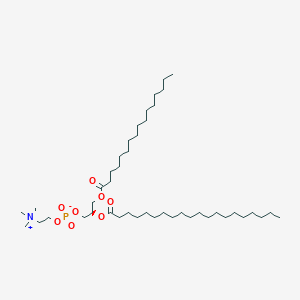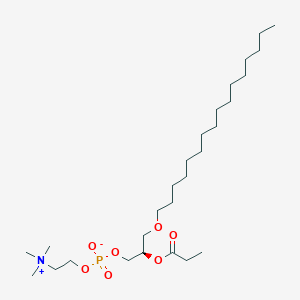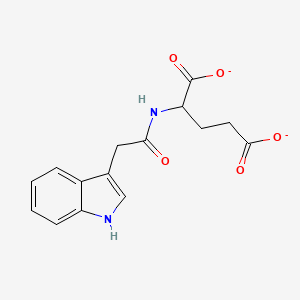
Indole-3-acetyl-glutamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(indole-3-acetyl)glutamate(2-) is a dicarboxylic acid dianion obtained by deprotonation of the carboxy groups of N-(indole-3-acetyl)glutamic acid. It has a role as a plant metabolite. It is a conjugate base of a N-(indole-3-acetyl)glutamic acid.
Wissenschaftliche Forschungsanwendungen
Metabolism in Plants
Indole-3-acetyl-glutamate plays a significant role in the metabolism of auxins in plants. In Arabidopsis thaliana, it is a key metabolite formed from the conjugation of indole-3-acetic acid (IAA). This process was observed when tissues were incubated with high concentrations of exogenous IAA, leading to the accumulation of various conjugates including indole-3-acetyl-glutamate. Such conjugates are vital in regulating plant growth and development (Barratt et al., 1999). Additionally, indole-3-acetyl-glutamate was identified in seeds of Glycine max L., indicating its presence in diverse plant species and its role in the bound form of IAA in plant tissues (Epstein et al., 1986).
Role in Auxin Conjugate Formation and Metabolism
In Arabidopsis, the accumulation of indole-3-acetyl-glutamate is dramatically affected by cycloheximide, suggesting its production is closely linked to specific metabolic pathways. This conjugate is significantly involved in the IAA-inducible system for auxin conjugate formation, impacting plant growth and response mechanisms (Barratt et al., 1999). The formation of such conjugates differs between various plant tissues, indicating a complex regulation mechanism within the plant's physiological processes.
Synthesis and Detection in Plant Tissues
Advanced methods like gas chromatography/mass spectrometry and liquid chromatography-electrospray tandem mass spectrometry have been developed to identify and quantify indole-3-acetyl-glutamate in plant tissues. These techniques allow for a more precise understanding of its presence and concentration in different plant species and developmental stages, facilitating the exploration of its physiological roles (Kowalczyk & Sandberg, 2001).
Implications in Plant Defense Mechanisms
Studies have suggested that indole-3-acetyl-glutamate, as a product of IAA metabolism, may have implications in plant defense mechanisms. Its formation and accumulation could be part of the plant's response to environmental stimuli or stressors, playing a role in the complex interaction between plant growth regulation and defense (Tam et al., 2000).
Eigenschaften
Produktname |
Indole-3-acetyl-glutamate |
|---|---|
Molekularformel |
C15H14N2O5-2 |
Molekulargewicht |
302.28 g/mol |
IUPAC-Name |
2-[[2-(1H-indol-3-yl)acetyl]amino]pentanedioate |
InChI |
InChI=1S/C15H16N2O5/c18-13(17-12(15(21)22)5-6-14(19)20)7-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,16H,5-7H2,(H,17,18)(H,19,20)(H,21,22)/p-2 |
InChI-Schlüssel |
YRKLGWOHYXIKSF-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CCC(=O)[O-])C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-octadecanoyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262822.png)
![1-Azepanyl-[5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-isoxazolyl]methanone](/img/structure/B1262824.png)
